5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
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Overview
Description
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a biochemical compound known for its applications in proteomics research . This compound is characterized by its complex structure, which includes an indole and carbazole moiety, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of biochemical assays and analytical methods.
Mechanism of Action
The mechanism of action of 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde involves its interaction with specific molecular targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests it may interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde can be compared with other indole and carbazole derivatives:
Indole-3-carbinol: Known for its anticancer properties.
Carbazole: Used in organic electronics and as a precursor in the synthesis of pharmaceuticals.
Indolo[3,2-b]carbazole: Similar structure but different functional groups, leading to varied applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting applications.
Properties
IUPAC Name |
2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-9-14-18-11-3-1-2-4-15(11)20-17(18)8-13-12-7-10(23)5-6-16(12)21-19(13)14/h1-9,20-21,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKLUBYTXRQWNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462432 |
Source
|
Record name | AGN-PC-006STC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549548-26-7 |
Source
|
Record name | 5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549548-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-006STC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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